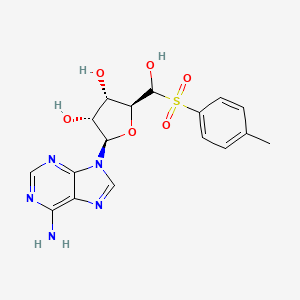
C17H19N5O6S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Tosyladenosine: is a chemical compound with the molecular formula C17H19N5O6S and a molecular weight of 421.43 g/mol . . This compound is a derivative of adenosine, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a tosyl group (p-toluenesulfonyl group) . The tosyl group is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 5’-Tosyladenosine typically involves the tosylation of adenosine. The process begins with the reaction of adenosine with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride . The product is then purified by recrystallization or chromatography to obtain pure 5’-Tosyladenosine .
Industrial Production Methods:
While specific industrial production methods for 5’-Tosyladenosine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
5’-Tosyladenosine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as halides, amines, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization: 5’-Tosyladenosine can cyclize to form cyclic adenosine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone or other polar aprotic solvents are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions to facilitate the formation of cyclic structures.
Major Products:
Nucleophilic Substitution: Products include 5’-haloadenosine, 5’-aminoadenosine, and 5’-thioadenosine.
Cyclization: Cyclic adenosine derivatives are formed, which have unique structural and functional properties.
Scientific Research Applications
5’-Tosyladenosine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Tosyladenosine involves its ability to act as a nucleoside analog. The tosyl group at the 5’ position allows for selective functionalization at other positions on the ribose sugar . This selective modification enables the compound to interact with various molecular targets, including enzymes involved in nucleic acid metabolism . The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
- 5’-Tosyluridine
- 5’-Tosylthymidine
- 5’-Tosylinosine
Comparison:
- 5’-Tosyladenosine vs. 5’-Tosyluridine: Both compounds have a tosyl group at the 5’ position, but differ in their nucleobases (adenine vs. uracil). This difference affects their biological activity and applications .
- 5’-Tosyladenosine vs. 5’-Tosylthymidine: Similar to the comparison with 5’-Tosyluridine, the difference in nucleobases (adenine vs. thymine) leads to variations in their chemical reactivity and biological effects .
- 5’-Tosyladenosine vs. 5’-Tosylinosine: The presence of inosine instead of adenosine results in different interactions with enzymes and other molecular targets .
5’-Tosyladenosine stands out due to its unique ability to selectively modify the ribose sugar, making it a valuable tool in nucleic acid research and therapeutic development .
Properties
Molecular Formula |
C17H19N5O6S |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O6S/c1-8-2-4-9(5-3-8)29(26,27)17(25)13-11(23)12(24)16(28-13)22-7-21-10-14(18)19-6-20-15(10)22/h2-7,11-13,16-17,23-25H,1H3,(H2,18,19,20)/t11-,12+,13-,16+,17?/m0/s1 |
InChI Key |
WPXQVADJANHFII-MJUSHUMKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















